![molecular formula C7H4N4 B13672368 Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
Imidazo[1,2-b]pyridazine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-6-carbonitrile typically involves cyclization reactions. One common method includes the use of organometallic chemistry-based approaches, such as cyclization reactions followed by functionalization through cross-coupling reactions like Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille reactions .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of readily available starting materials and environmentally benign solvents to optimize the reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-6-carboxylic acid, while reduction may yield imidazo[1,2-b]pyridazine-6-methylamine.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-b]pyridazine-6-carbonitrile has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of imidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses, by binding to its receptor and blocking its signaling pathway . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like psoriasis and rheumatoid arthritis.
Similar Compounds:
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
- Imidazo[4,5-b]pyridines
- Imidazo[1,5-a]pyridines
Comparison: this compound is unique due to its specific ring fusion and the presence of a nitrile group at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other imidazo-based compounds. For instance, imidazo[1,2-b]pyridazine derivatives have shown promising kinase inhibition activity, making them valuable in the development of anticancer agents .
Eigenschaften
Molekularformel |
C7H4N4 |
---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
imidazo[1,2-b]pyridazine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H |
InChI-Schlüssel |
OKPAMSLQVQGUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN2N=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.